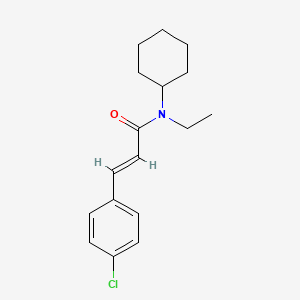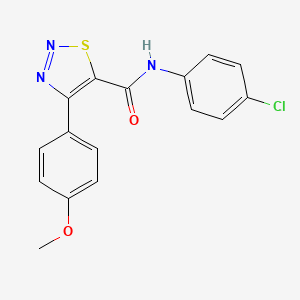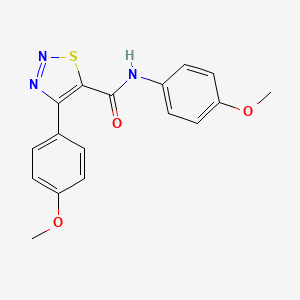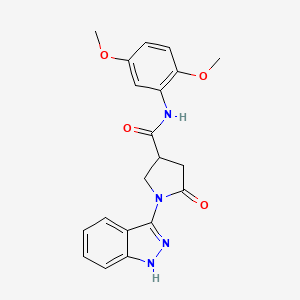
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE is a complex organic compound that features both pyrrole and beta-carboline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Moiety: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Beta-Carboline Moiety: This can be synthesized via the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the pyrrole and beta-carboline structures through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to the presence of the beta-carboline moiety, the compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
The compound could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action would depend on the specific biological or chemical context. For example, in a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The beta-carboline moiety is known to interact with the central nervous system, potentially affecting neurotransmitter pathways.
相似化合物的比较
Similar Compounds
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-PROPANONE: Similar structure with a different linker.
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-BUTANONE: Another similar structure with a longer linker.
Uniqueness
The specific combination of the pyrrole and beta-carboline moieties in 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C19H21N3O |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-14(2)22(13)12-19(23)21-10-9-16-15-5-3-4-6-17(15)20-18(16)11-21/h3-8,20H,9-12H2,1-2H3 |
InChI 键 |
SUHCKCRIYNCIDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B11015691.png)
![(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B11015696.png)
![Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11015704.png)
![6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11015712.png)


![4-methoxy-3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11015720.png)
![6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11015721.png)
![(2E)-N-[2-(4-sulfamoylphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015727.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B11015735.png)


![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015759.png)
